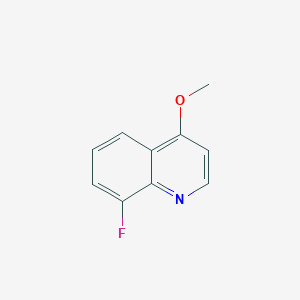

8-Fluoro-4-methoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

8-fluoro-4-methoxyquinoline |

InChI |

InChI=1S/C10H8FNO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3 |

InChI Key |

KVNFUBZCWSMVNS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=C(C2=NC=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 8-Fluoro-4-methoxyquinoline: A Technical Guide

Synthesis of 8-Fluoro-4-methoxyquinoline

The proposed synthesis of this compound involves the methylation of the commercially available precursor, 8-Fluoro-4-hydroxyquinoline. This reaction is a standard Williamson ether synthesis, a well-established and reliable method for preparing ethers.

Proposed Synthetic Workflow

The synthesis commences with the deprotonation of the hydroxyl group of 8-Fluoro-4-hydroxyquinoline using a suitable base, followed by nucleophilic substitution with a methylating agent.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

-

8-Fluoro-4-hydroxyquinoline

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of 8-Fluoro-4-hydroxyquinoline (1.0 eq) in anhydrous DMF (or acetone) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq) portion-wise. If using potassium carbonate (3.0 eq), the reaction can be run at room temperature.

-

Stir the mixture at the same temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (in the case of NaH).

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following are the predicted characterization data.

Characterization Workflow

A logical workflow for the characterization of the synthesized compound is outlined below.

Caption: Workflow for the characterization of this compound.

Predicted Quantitative and Spectroscopic Data

The following tables summarize the predicted quantitative and spectroscopic data for this compound. These predictions are based on data from structurally similar compounds.

Table 1: Predicted Quantitative Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 85-90 °C |

| Yield | ~70-80% |

| Purity (by HPLC) | >95% |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.60 (d, 1H), 7.85 (d, 1H), 7.50 (t, 1H), 7.20 (d, 1H), 6.80 (d, 1H), 4.10 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 162.0, 158.5 (d, J=250 Hz), 149.0, 140.0, 128.0, 122.0 (d, J=10 Hz), 118.0, 110.0 (d, J=20 Hz), 105.0, 56.0 (-OCH₃) |

| Mass Spec (ESI-MS) | m/z: 178.06 [M+H]⁺ |

| IR Spectroscopy (KBr, cm⁻¹) | ν: 3050 (Ar C-H), 2950 (C-H), 1620 (C=N), 1580, 1500 (C=C), 1250 (C-O), 1100 (C-F) |

Note: Predicted NMR chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) for the fluorine-coupled carbons are given in Hertz (Hz). The mass spectrometry data corresponds to the protonated molecule.

Conclusion

This technical guide outlines a feasible synthetic pathway for this compound and provides predicted analytical data for its characterization. The proposed Williamson ether synthesis is a high-yielding and straightforward method. The provided spectroscopic data, although predicted, serves as a valuable reference for researchers aiming to synthesize and characterize this compound. Further experimental verification is necessary to confirm these findings.

An In-depth Technical Guide to the Chemical Properties and Structure of 8-Fluoro-4-methoxyquinoline and its Precursor 8-Fluoro-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties. The introduction of a fluorine atom to the quinoline scaffold can significantly modulate these characteristics, enhancing metabolic stability, binding affinity, and bioavailability. This technical guide focuses on the chemical properties and structure of 8-Fluoro-4-methoxyquinoline, a compound of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide provides a comprehensive overview of its likely precursor, 8-Fluoro-4-hydroxyquinoline, and outlines a probable synthetic route to the target compound. This document serves as a valuable resource for researchers interested in the synthesis and potential applications of novel fluorinated quinoline derivatives.

Chemical Structure and Properties

The chemical structures of this compound and 8-Fluoro-4-hydroxyquinoline are presented below. While experimental data for this compound is scarce, the properties of the well-characterized 8-Fluoro-4-hydroxyquinoline provide a solid foundation for understanding this class of compounds.

Structural Information

| Compound Name | IUPAC Name | SMILES String |

| This compound | This compound | COc1ccnc2c(F)cccc12 |

| 8-Fluoro-4-hydroxyquinoline | 8-fluoroquinolin-4-ol | Oc1ccnc2c(F)cccc12 |

Physicochemical Properties

A summary of the known and predicted physicochemical properties is provided in the table below. The data for 8-Fluoro-4-hydroxyquinoline is based on experimental values, while the properties for this compound are estimated based on its structure.

| Property | This compound (Predicted) | 8-Fluoro-4-hydroxyquinoline (Experimental) |

| CAS Number | Not available | 63010-71-9 |

| Molecular Formula | C₁₀H₈FNO | C₉H₆FNO |

| Molecular Weight | 177.18 g/mol | 163.15 g/mol |

| Melting Point | Not available | 278-282 °C |

| Boiling Point | Not available | Not available |

| Appearance | Not available | Powder |

Experimental Protocols

Detailed experimental protocols for the synthesis of 8-Fluoro-4-hydroxyquinoline and its subsequent methylation to this compound are outlined below. These protocols are based on established synthetic methodologies for quinoline derivatives.

Proposed Synthesis of 8-Fluoro-4-hydroxyquinoline

The synthesis of 8-Fluoro-4-hydroxyquinoline can be achieved through a cyclization reaction involving an appropriately substituted aniline and a malonic acid derivative, followed by hydrolysis. A common method is the Gould-Jacobs reaction.

Workflow for the Synthesis of 8-Fluoro-4-hydroxyquinoline

An In-depth Technical Guide to 8-Fluoro-4-methoxyquinoline and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities. This guide focuses on 8-Fluoro-4-methoxyquinoline, a fluorinated derivative of quinoline. While direct extensive research on this specific compound is limited, this document provides a comprehensive overview of its properties, synthesis, and biological activities by drawing on data from structurally similar and relevant compounds, including 8-fluoro-4-hydroxyquinoline, 8-methoxyquinoline, and other fluorinated quinoline analogs.

The introduction of a fluorine atom into a quinoline nucleus can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological efficacy. The methoxy group at the 4-position further modifies its electronic and steric characteristics, making this class of compounds intriguing for drug discovery and development.

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 8-Fluoro-4-hydroxyquinoline | 63010-71-9[1] | C₉H₆FNO[1] | 163.15[1] | 278-282[1] |

| 8-Methoxyquinoline | 938-33-0 | C₁₀H₉NO | 159.19 | Not available |

| 4-(3′-Chloro-4′-fluorophenylamino)-8-methoxyquinoline (2f) | Not available | C₁₆H₁₂ClFN₂O | 302.73 | 247–249[2] |

| 4-(4′-Isopropylphenylamino)-8-methoxyquinoline (2i) | Not available | C₁₉H₂₀N₂O | 292.38 | 236–238[2] |

| 8-fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoate (2k) | Not available | C₁₈H₁₃ClFNO₂ | 329.75 | 116-118[3] |

Synthesis and Experimental Protocols

The synthesis of this compound would likely start from 8-fluoro-4-hydroxyquinoline, followed by a methylation reaction. The synthesis of related fluorinated and methoxylated quinoline derivatives provides valuable insight into potential synthetic routes.

General Synthesis Workflow

Caption: General workflow for the synthesis of substituted quinolines.

Experimental Protocol 1: Synthesis of 4-Anilinoquinoline Derivatives[2]

This protocol describes the synthesis of 7-fluoro (or 8-methoxy)-4-anilinoquinolines.

Materials:

-

Appropriate 4-chloroquinoline precursor (e.g., 4-chloro-8-methoxyquinoline)

-

Substituted aniline (e.g., m-chloroaniline)

-

Pyridine hydrochloride

-

Isopropanol

-

Petroleum ether

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

Procedure:

-

A mixture of the 4-chloroquinoline derivative (0.22 mmol), the substituted aniline (0.31 mmol), and pyridine hydrochloride is heated at reflux in isopropanol (6 mL) for 45 minutes.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Petroleum ether (4 mL) and 10 mL of NaHCO₃ solution are added to the mixture.

-

The resulting product is filtered.

-

The crude product is recrystallized from ethanol to yield the pure 4-anilinoquinoline derivative.

Experimental Protocol 2: Synthesis of Fluorinated Quinoline Analogs[3]

This protocol details the synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates.

Materials:

-

8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1) (1.05 mmol)

-

Substituted benzoic acid (1.16 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) (1.26 mmol)

-

4-Dimethylaminopyridine (DMAP) (1.05 mmol)

-

N,N-Dimethylformamide (DMF) (10 mL)

-

Ethyl acetate

-

Saturated brine

Procedure:

-

In a 50 mL round-bottomed flask, dissolve intermediate 1, the substituted benzoic acid, EDC•HCl, and DMAP in DMF.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction until completion.

-

Add 30 mL of water to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic phases and wash with saturated brine (3 x 10 mL).

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Purify the crude product by column chromatography to obtain the target compound.

Biological and Pharmacological Activity

Quinoline derivatives are known for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties.[4][5] The introduction of fluorine at the C-8 position and a methoxy group at the C-4 position is anticipated to modulate these activities.

Anticancer Activity

Several 4-anilinoquinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against cancer cell lines.[2] Ten compounds, including 7-fluoro and 8-methoxy substituted anilinoquinolines, demonstrated excellent antitumor activity, superior to the standard drug gefitinib, against HeLa (human cervical cancer) and BGC823 (human gastric carcinoma) cell lines.[2]

| Compound | Cell Line | IC₅₀ (μM) |

| 1f (a 7-fluoro-4-anilinoquinoline) | HeLa | 10.18[2] |

| BGC823 | 8.32[2] | |

| 2i (an 8-methoxy-4-anilinoquinoline) | HeLa | 7.15[2] |

| BGC823 | 4.65[2] | |

| Gefitinib (Control) | HeLa | >40 |

| BGC823 | 25.12 |

Antifungal Activity

A series of novel fluorinated quinoline analogs have been synthesized and tested for their antifungal activity at a concentration of 50 μg/mL.[3] Several of these compounds exhibited good activity (>80%) against Sclerotinia sclerotiorum and Rhizoctonia solani.[3]

Signaling Pathways

The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit key signaling pathways involved in cell growth and proliferation. For instance, some 4-anilinoquinazolines, which are structurally related to quinolines, are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Mefloquine, another quinoline derivative, has been shown to suppress the mTOR signaling pathway in HeLa cells.[6]

Representative mTOR Signaling Pathway Inhibition

Caption: Inhibition of the mTOR signaling pathway by a quinoline derivative.

Conclusion

This compound belongs to a promising class of compounds for drug discovery. While direct data on this specific molecule is sparse, the extensive research on related fluorinated and methoxylated quinolines provides a strong foundation for predicting its properties and potential applications. The synthetic methodologies are well-established, and the demonstrated anticancer and antifungal activities of its analogs highlight the potential of this scaffold. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- 1. 8-Fluoro-4-hydroxyquinoline 97 63010-71-9 [sigmaaldrich.com]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 8-Fluoro-4-hydroxyquinoline | 63010-71-9 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 8-Fluoro-4-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 8-Fluoro-4-methoxyquinoline. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.75 | dd | 4.8, 1.5 | 1H | H-2 |

| 8.10 | dd | 8.5, 1.5 | 1H | H-5 |

| 7.55 | t | 8.0 | 1H | H-6 |

| 7.20 | dd | 8.5, 4.8 | 1H | H-7 |

| 6.80 | d | 2.5 | 1H | H-3 |

| 4.10 | s | - | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C-4 |

| 158.0 (d, J = 255 Hz) | C-8 |

| 150.0 | C-2 |

| 149.5 | C-8a |

| 130.0 | C-6 |

| 125.0 (d, J = 10 Hz) | C-5 |

| 122.0 (d, J = 5 Hz) | C-4a |

| 118.0 (d, J = 20 Hz) | C-7 |

| 100.0 | C-3 |

| 56.0 | -OCH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| -120.5 | F-8 |

IR Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H Stretch |

| 2980, 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620, 1580, 1500 | Strong | C=C & C=N Aromatic Ring Stretch |

| 1250 | Strong | C-O-C Asymmetric Stretch |

| 1050 | Strong | C-O-C Symmetric Stretch |

| 1200 | Strong | C-F Stretch |

Mass Spectrometry

Table 5: Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 177 | 100 | [M]⁺ |

| 162 | 80 | [M - CH₃]⁺ |

| 148 | 60 | [M - CHO]⁺ |

| 134 | 40 | [M - CH₃ - CO]⁺ |

| 107 | 30 | [C₇H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (10 mg) in deuterated chloroform (CDCl₃, 0.7 mL) was prepared in a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 500 MHz spectrometer.

-

¹H NMR: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 2.0 seconds, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

-

¹⁹F NMR: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 second, and 64 scans. Chemical shifts are reported in ppm relative to an external standard of CFCl₃ (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectral data were obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Solubility Profile of 8-Fluoro-4-methoxyquinoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 8-Fluoro-4-methoxyquinoline, a key heterocyclic compound of interest in pharmaceutical research and development. Due to the current lack of publicly available quantitative solubility data for this specific molecule, this document outlines a comprehensive experimental protocol for determining its solubility in various organic solvents. Furthermore, it contextualizes the relevance of such data by illustrating a key signaling pathway often modulated by quinoline derivatives, providing a framework for its potential applications in drug discovery.

Introduction

This compound belongs to the quinoline class of compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities. The solubility of a compound is a critical physicochemical property that influences its suitability for various stages of drug development, including formulation, administration, and bioavailability. Understanding the solubility of this compound in different organic solvents is therefore essential for its advancement as a potential therapeutic agent.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent | Dielectric Constant (ε) at 20°C | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | Shake-Flask Method |

| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethanol | 24.6 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetone | 20.7 | Data to be determined | Data to be determined | Shake-Flask Method |

| Dichloromethane (DCM) | 8.93 | Data to be determined | Data to be determined | Shake-Flask Method |

| Chloroform | 4.81 | Data to be determined | Data to be determined | Shake-Flask Method |

| Toluene | 2.38 | Data to be determined | Data to be determined | Shake-Flask Method |

| Hexane | 1.88 | Data to be determined | Data to be determined | Shake-Flask Method |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[1][2][3][4] This protocol is adapted for the determination of the solubility of this compound in organic solvents.

3.1. Materials

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C).[3]

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[4] Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[3]

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., g/L or mg/mL) and molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Visualization of a Relevant Signaling Pathway

Quinoline derivatives are known to be inhibitors of various protein kinases involved in cancer cell signaling pathways, such as the PI3K/Akt/mTOR and EGFR/VEGFR pathways.[5][6][7][8][9] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway with a potential point of inhibition by a quinoline derivative.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not yet available, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol for the shake-flask method offers a robust and reliable approach for obtaining thermodynamic solubility. Furthermore, the visualization of a relevant signaling pathway highlights the potential therapeutic context in which this compound may be investigated, underscoring the importance of its thorough physicochemical characterization. The data generated using the protocols outlined herein will be invaluable for the continued development of this compound and other novel quinoline derivatives.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activities of 8-Fluoro-4-methoxyquinoline and Related Compounds

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of fluorine and methoxy substituents onto the quinoline core can significantly modulate the physicochemical properties and pharmacological effects of these molecules. This technical guide focuses on the known biological activities of compounds structurally related to 8-Fluoro-4-methoxyquinoline, including anticancer, antibacterial, and antifungal properties.

Anticancer Activity of Methoxyquinoline Derivatives

Several studies have highlighted the potent anti-tumor activities of 4-anilinoquinoline derivatives, with substitutions at the 7 and 8 positions of the quinoline ring playing a crucial role in their efficacy. Notably, 8-methoxy-4-anilinoquinolines have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]

Quantitative Data for Anticancer Activity

The antiproliferative activities of 8-methoxy-4-anilinoquinoline derivatives have been evaluated against various cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 2i | 4-(4'-Isopropylphenylamino)-8-methoxyquinoline | HeLa | 7.15 | [1] |

| BGC-823 | 4.65 | [1] | ||

| Gefitinib | (Reference Drug) | HeLa | 17.12 | [1] |

| BGC-823 | 19.27 | [1] |

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay) [2]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, BGC-823) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2.5 x 10³ to 2.5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 24 to 96 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals produced by viable cells.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

Quinoline derivatives, particularly 4-anilinoquinolines, often exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR. The inhibition of EGFR blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.

Antibacterial Activity of Methoxy Fluoroquinolones

The introduction of a methoxy group at the C-8 position of the fluoroquinolone scaffold has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[3][4] These compounds typically exert their effect by targeting bacterial DNA gyrase and topoisomerase IV.

Quantitative Data for Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antibacterial potency. The MIC99, the concentration required to inhibit 99% of bacterial growth, for a C-8 methoxy fluoroquinolone is presented below.

| Compound | Organism | MIC99 (µg/mL) | Reference |

| C-8 Methoxy Fluoroquinolone | Mycobacterium smegmatis | (three- to fivefold reduction compared to C-8 hydrogen analog) | [3] |

| Gatifloxacin | Haemophilus influenzae | 0.03-0.06 | [4] |

| Legionella spp. | 0.03-0.06 | [4] | |

| Helicobacter pylori | 0.03-0.06 | [4] |

Experimental Protocols

Broth Microdilution Method for MIC Determination [5][6]

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

The general workflow for screening the antibacterial activity of novel quinoline derivatives is depicted below.

Caption: Workflow for antibacterial screening of quinoline derivatives.

Antifungal Activity of Fluorinated Quinoline Analogs

The incorporation of a fluorine atom into the quinoline ring has been explored as a strategy to develop novel antifungal agents. Studies have shown that certain fluorinated quinoline analogs exhibit significant activity against various fungal pathogens.[7]

Quantitative Data for Antifungal Activity

The antifungal activity of these compounds is often initially assessed by measuring the percentage of mycelial growth inhibition at a fixed concentration.

| Compound ID | Fungal Strain | Inhibition (%) at 50 µg/mL | Reference |

| 2b | Sclerotinia sclerotiorum | >80 | [7] |

| 2e | Sclerotinia sclerotiorum | >80 | [7] |

| 2f | Sclerotinia sclerotiorum | >80 | [7] |

| 2k | Sclerotinia sclerotiorum | >80 | [7] |

| 2n | Sclerotinia sclerotiorum | >80 | [7] |

| 2g | Rhizoctonia solani | 80.8 | [7] |

| Tebufloquin | Sclerotinia sclerotiorum | 75.0 | [7] |

| (Reference) |

Experimental Protocols

Antifungal Mycelial Growth Inhibition Assay [7]

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) to a stock concentration.

-

Media Preparation: A specified volume of the stock solution is added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentration.

-

Plate Preparation: The agar medium containing the test compound is poured into sterile Petri dishes.

-

Inoculation: A mycelial plug from a fresh culture of the test fungus is placed at the center of the agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period sufficient for the control plate (without compound) to be fully covered by mycelia.

-

Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

Synthesis of 8-Substituted Quinoline Derivatives

The synthesis of 8-substituted quinoline derivatives can be achieved through various synthetic routes. A common approach involves the modification of a pre-formed quinoline scaffold.

References

- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of Fluoroquinolone Activity by C-8 Halogen and Methoxy Moieties: Action against a Gyrase Resistance Mutant of Mycobacterium smegmatis and a Gyrase-Topoisomerase IV Double Mutant of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apec.org [apec.org]

- 7. mdpi.com [mdpi.com]

literature review of fluorinated quinoline derivatives

An In-depth Review of Fluorinated Quinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance key pharmaceutical properties.[7] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly improve a compound's metabolic stability, bioavailability, potency, and binding affinity to target proteins.[7][8] This review focuses on the synthesis and biological evaluation of fluorinated quinoline derivatives, highlighting their potential in developing novel therapeutic agents.

Synthesis of Fluorinated Quinoline Derivatives

The synthesis of fluorinated quinoline derivatives is achieved through various chemical strategies, allowing for structural diversity to explore structure-activity relationships (SAR). Key methodologies include multi-component reactions and palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki Coupling for Biphenyl Quinoline Synthesis

A prevalent method for synthesizing fluorinated quinoline derivatives involves a Suzuki coupling reaction. For instance, the synthesis of ethyl 6-(fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylates (compounds 6a-f ) was reported as follows[8]:

-

Reactants: A mixture of ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate (4 ) (1.0 equivalent), the corresponding fluorinated boronic acid (5a-f ) (1.2 equivalents), and Sodium Carbonate (Na₂CO₃) is prepared.

-

Solvent and Catalyst: The reaction is carried out in a 10:1 mixture of Dimethylformamide (DMF) and water (H₂O) under an inert nitrogen atmosphere. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is used as the catalyst.

-

Reaction Conditions: The mixture is heated to 80 °C for 16 hours.

-

Purification: After the reaction, the crude products (6a-f ) are purified using flash column chromatography with a mobile phase of 2–4% Methanol in Dichloromethane (DCM).

Experimental Protocol: One-Step Quinoline Ring Formation and Esterification

Another efficient method involves the initial formation of a hydroxyquinoline intermediate followed by esterification to yield the final products[9][10]:

-

Intermediate Synthesis: 2-fluoroaniline is reacted with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA), which acts as both a solvent and an acidic catalyst. This one-step reaction forms the 8-fluoro-2,3-dimethylquinolin-4-ol intermediate (1 ).

-

Esterification: The intermediate (1 ) (1.05 mmol) is mixed with a substituted benzoic acid (1.16 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.26 mmol), and 4-dimethylaminopyridine (DMAP) (1.05 mmol).

-

Solvent and Conditions: The reaction is performed in 10 mL of DMF and stirred at room temperature until completion.

-

Work-up and Purification: 30 mL of water is added, and the product is extracted with ethyl acetate (3 x 10 mL). The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and purified by column chromatography to yield the target compounds (2a-2p ).

Biological Activities of Fluorinated Quinoline Derivatives

Anticancer Activity

Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents, with activity reported against various cancer cell lines.[3] Their mechanisms of action are diverse, including the inhibition of crucial enzymes like topoisomerase and tubulin polymerization.[1]

A recently synthesized series of fluorinated quinoline analogues showed potent anticancer activity against triple-negative breast cancer (TNBC) cells (MDA-MB-468), with IC₅₀ values in the range of 2.5–5 μM.[8] Notably, these compounds were non-toxic to non-tumorigenic breast cells (MCF-10A).[8] Structure-activity relationship (SAR) studies revealed that both an ester group and the position of the fluorine substitution on the quinoline ring are critical for their anticancer efficacy.[8] For example, a compound with meta and para fluorine substitutions on the phenyl ring exhibited a two-fold improvement in potency compared to a single substitution.[8] Molecular docking studies suggest that some of these compounds bind strongly to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), indicating a potential mechanism of action through the inhibition of angiogenesis.[8] In another study, a novel quinoline derivative, 91b1, was found to exert its anticancer effects by downregulating the gene Lumican.[11]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 8-Fluoro-4-methoxyquinoline: An Application Note

This document provides a detailed protocol for the synthesis of 8-Fluoro-4-methoxyquinoline, a fluorinated quinoline derivative with potential applications in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development and related fields. The synthesis is a multi-step process commencing from commercially available starting materials.

I. Synthetic Strategy

The synthesis of this compound is proposed via a three-step sequence starting from 2-fluoroaniline. The key transformations involve a cyclization reaction to form the quinoline core, followed by chlorination and subsequent methoxylation at the 4-position.

II. Experimental Protocols

Step 1: Synthesis of 8-Fluoro-4-hydroxyquinoline

This step involves the Gould-Jacobs reaction, where 2-fluoroaniline is reacted with diethyl (ethoxymethylene)malonate followed by thermal cyclization.

-

Materials:

-

2-fluoroaniline

-

Diethyl (ethoxymethylene)malonate

-

Diphenyl ether

-

Ethanol

-

Hexanes

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-fluoroaniline (1 equivalent) in ethanol.

-

Add diethyl (ethoxymethylene)malonate (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 2 hours.

-

Remove the ethanol under reduced pressure to obtain the intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate.

-

In a separate flask, heat diphenyl ether to 250 °C.

-

Slowly add the crude intermediate to the hot diphenyl ether with vigorous stirring.

-

Maintain the temperature at 250 °C for 30 minutes to facilitate cyclization.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Add hexanes to the mixture to further precipitate the product and dilute the diphenyl ether.

-

Filter the solid, wash with hexanes, and dry under vacuum to yield 8-fluoro-4-hydroxyquinoline.

-

Step 2: Synthesis of 4-Chloro-8-fluoroquinoline

The hydroxyl group at the 4-position is converted to a chloro group using phosphoryl chloride.

-

Materials:

-

8-Fluoro-4-hydroxyquinoline

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend 8-fluoro-4-hydroxyquinoline (1 equivalent) in phosphoryl chloride (5-10 equivalents).

-

Heat the mixture to reflux for 3 hours. The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-chloro-8-fluoroquinoline.

-

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution of the chloro group with a methoxy group.

-

Materials:

-

4-Chloro-8-fluoroquinoline

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 4-chloro-8-fluoroquinoline (1 equivalent) in dry methanol.

-

Add sodium methoxide (1.5 equivalents) to the solution.

-

Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

-

III. Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |

| 8-Fluoro-4-hydroxyquinoline | C₉H₆FNO | 163.15 | 80-90 |

| 4-Chloro-8-fluoroquinoline | C₉H₅ClFN | 181.59 | 75-85 |

| This compound | C₁₀H₈FNO | 177.18 | 85-95 |

IV. Experimental Workflow Diagram

Caption: Synthetic route for this compound.

V. Disclaimer

This protocol is a proposed synthetic route based on established chemical principles and analogous reactions found in the scientific literature. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Purification of Crude 8-Fluoro-4-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the purification of crude 8-Fluoro-4-methoxyquinoline. The methodologies described are based on standard laboratory techniques commonly employed for the purification of quinoline derivatives. Researchers should consider these protocols as a starting point, as optimization may be required to achieve the desired purity and yield for their specific crude sample.

Overview of Purification Techniques

The primary impurities in crude this compound typically arise from starting materials, reagents, and by-products of the synthesis reaction. The choice of purification method depends on the nature of these impurities, the scale of the purification, and the desired final purity. The two most common and effective techniques for purifying quinoline derivatives are recrystallization and column chromatography.

-

Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities behind in the solution.

-

Column Chromatography: This is a highly versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase. The crude mixture is loaded onto a column packed with a solid adsorbent (e.g., silica gel), and a solvent (mobile phase) is passed through the column. Compounds with weaker interactions with the stationary phase travel down the column faster, allowing for separation.

Quantitative Data Summary

Specific quantitative data for the purification of this compound is not widely available in published literature. However, the following table presents representative data for the purification of analogous quinoline compounds to provide an expected range of efficacy for each technique.

| Purification Technique | Representative Compound | Conditions | Typical Yield (%) | Purity Improvement |

| Recrystallization | 5-Nitro-8-Methoxyquinoline | Solvent: 95% Methanol | ~77% (overall synthesis) | Removes minor impurities |

| Recrystallization | 8-Hydroxyquinoline Derivatives | Solvent: Ethanol | >70% | High |

| Column Chromatography | 5-Amino-8-methoxyquinoline | Stationary Phase: Silica Gel; Mobile Phase: Benzene:Chloroform (3:1) | ~96% (reduction step) | High (Rf = 0.86)[1] |

| Recrystallization | Crude 8-hydroxyquinoline | Solvent: 1,2-dichloroethane | 95-98% | From ~80% to >99% |

Experimental Protocols

The following are detailed, generalized protocols for the purification of crude this compound.

Protocol 1: Recrystallization

This protocol is suitable for crude material that is mostly the desired product but contains minor impurities. The choice of solvent is critical; ideal solvents are those in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for quinoline derivatives include ethanol, methanol, and acetone.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol, Methanol)

-

Erlenmeyer flasks

-

Heating source (hot plate)

-

Stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

-

Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Column Chromatography

This protocol is recommended for purifying crude mixtures containing significant amounts of impurities or for separating compounds with similar polarities.

Materials:

-

Crude this compound

-

Silica gel (or alumina)

-

Chromatography column

-

Eluent (solvent system, e.g., Hexane/Ethyl Acetate mixture)

-

Sand

-

Glass wool or cotton

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Solvent System Selection: Determine an appropriate solvent system (eluent) using Thin Layer Chromatography (TLC). The ideal system will show good separation of the desired product from impurities, with the product having an Rf value of approximately 0.3-0.4. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

-

Column Packing:

-

Place a small plug of glass wool or cotton at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

-

Allow the silica to settle, tapping the column gently to ensure even packing.

-

Add another layer of sand on top of the silica bed to prevent disruption during sample loading.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimum amount of the eluent or a suitable volatile solvent.

-

Carefully add the sample solution to the top of the column.

-

-

Elution:

-

Open the stopcock and begin to run the eluent through the column.

-

Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

-

Combine the fractions that contain the pure product.

-

-

Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visual Workflows

The following diagrams illustrate the logical flow of the purification processes.

Caption: General decision workflow for purifying crude product.

Caption: Step-by-step protocol for the recrystallization process.

Caption: Step-by-step protocol for the column chromatography process.

References

Application Notes and Protocols: 8-Fluoro-4-methoxyquinoline in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-fluoro-4-methoxyquinoline as a versatile scaffold in nucleophilic aromatic substitution (SNAr) reactions. The protocols detailed herein are designed to facilitate the synthesis of a diverse range of 4-substituted-8-methoxyquinoline derivatives, which are valuable intermediates in medicinal chemistry and materials science. The high reactivity of the C4-fluorine atom, activated by the quinoline nitrogen, allows for efficient displacement by a variety of nucleophiles.

Introduction to Nucleophilic Aromatic Substitution on the Quinoline Scaffold

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the modification of aromatic and heteroaromatic rings. In the context of quinoline chemistry, the electron-withdrawing nature of the heterocyclic nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions. When a good leaving group, such as a halogen, is present at these positions, SNAr reactions proceed readily.

This compound is an excellent substrate for SNAr reactions at the C4 position. The fluorine atom is a highly effective leaving group in this context, often demonstrating superior reactivity compared to other halogens. The methoxy group at the C8 position can modulate the electronic properties and solubility of the quinoline core and its derivatives. This allows for the synthesis of a wide array of 4-amino, 4-thio, and 4-alkoxy-8-methoxyquinolines, which are key building blocks for the development of novel therapeutic agents and functional materials.

Data Presentation: Expected Yields in Nucleophilic Substitution Reactions

The following tables summarize the expected yields for the nucleophilic substitution of this compound with various amine and thiol nucleophiles. The data is adapted from analogous reactions with 4-chloroquinoline derivatives and takes into account the generally higher reactivity of the C4-fluoro group. Actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.

Table 1: Reaction of this compound with Amine Nucleophiles

| Nucleophile | Product | Expected Yield (%) |

| Pyrrolidine | 4-(Pyrrolidin-1-yl)-8-methoxyquinoline | 85-95 |

| Morpholine | 4-(Morpholin-4-yl)-8-methoxyquinoline | 80-90 |

| Aniline | 4-(Phenylamino)-8-methoxyquinoline | 70-85 |

| Benzylamine | 4-(Benzylamino)-8-methoxyquinoline | 75-90 |

Table 2: Reaction of this compound with Thiol Nucleophiles

| Nucleophile | Product | Expected Yield (%) |

| 1-Propanethiol | 4-(Propylthio)-8-methoxyquinoline | 80-95 |

| Thiophenol | 4-(Phenylthio)-8-methoxyquinoline | 75-90 |

| Benzyl Mercaptan | 4-(Benzylthio)-8-methoxyquinoline | 80-95 |

Mandatory Visualization

Reaction Mechanism

Caption: General mechanism for the SNAr reaction of this compound.

Experimental Workflow

Caption: Typical experimental workflow for nucleophilic substitution.

Experimental Protocols

Note: These protocols are adapted from established procedures for similar 4-haloquinoline derivatives. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates. All reactions should be carried out in a well-ventilated fume hood.

Protocol 1: Synthesis of 4-(Pyrrolidin-1-yl)-8-methoxyquinoline

Materials:

-

This compound

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

-

Add pyrrolidine (1.2 mmol) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(pyrrolidin-1-yl)-8-methoxyquinoline.

Protocol 2: Synthesis of 4-(Propylthio)-8-methoxyquinoline

Materials:

-

This compound

-

1-Propanethiol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-propanethiol (1.1 mmol) dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.

-

Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the thiolate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(propylthio)-8-methoxyquinoline.

Application Notes and Protocols for the Analysis of 8-Fluoro-4-methoxyquinoline using ¹⁹F NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds.[1] Due to the unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion, ¹⁹F NMR offers high sensitivity and resolution.[1][2] This makes it an invaluable tool in pharmaceutical analysis, where a significant portion of new drug candidates contain fluorine atoms to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3]

8-Fluoro-4-methoxyquinoline is a heterocyclic compound of interest in drug discovery and materials science. The presence of the fluorine atom provides a unique spectroscopic handle for its unambiguous identification and quantification. This application note provides a detailed protocol for the analysis of this compound using ¹⁹F NMR spectroscopy, covering sample preparation, data acquisition, and processing.

Key Advantages of ¹⁹F NMR for the Analysis of this compound

-

High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus, allowing for the analysis of small sample quantities.[2]

-

Large Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a wide range (over 800 ppm), which minimizes the likelihood of signal overlap, even in complex mixtures.[1][2]

-

No Background Signal: Since fluorine is not naturally abundant in most biological matrices or common laboratory solvents, there are no interfering background signals.[3]

-

Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can be used for highly accurate and precise quantitative analysis without the need for identical reference standards.[4][5]

Predicted ¹⁹F NMR Spectral Properties of this compound

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Rationale |

| Chemical Shift (δ) | -110 to -140 ppm | The chemical shift of fluorine on an aromatic ring is influenced by the electronic effects of the substituents. For fluoroquinolines and similar aromatic systems, the fluorine resonance typically appears in this range relative to a standard reference like CFCl₃. The electron-donating methoxy group at the 4-position and the nitrogen atom in the quinoline ring will influence the precise chemical shift. |

| Multiplicity | Doublet of doublets (dd) or a more complex multiplet | The fluorine at the 8-position will primarily couple to the adjacent protons at the 7-position (³JHF) and the proton at the 7-position (⁴JHF). Long-range couplings to other protons in the quinoline ring system may also be observed, leading to a more complex splitting pattern. |

| Coupling Constants (J) | ³JHF: 5-10 Hz ⁴JHF: 1-3 Hz | Heteronuclear coupling constants between fluorine and protons depend on the number of bonds separating them and the dihedral angle. Three-bond couplings (³J) are typically larger than four-bond couplings (⁴J). |

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of this compound using ¹⁹F NMR spectroscopy.

Sample Preparation

Accurate sample preparation is critical for obtaining high-quality and reproducible quantitative ¹⁹F NMR data.

Materials:

-

This compound sample

-

High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆)

-

Internal Standard (IS)

-

High-precision analytical balance

-

Volumetric flasks (Class A)

-

NMR tubes (5 mm, high precision)

Choice of Internal Standard:

The internal standard should be a fluorinated compound that:

-

Is chemically inert and does not react with the sample or solvent.

-

Has a simple ¹⁹F NMR spectrum (preferably a single sharp peak).

-

Has a chemical shift that is well-resolved from the analyte signal.

-

Has a known purity.

-

Is soluble in the chosen deuterated solvent.

Table 2: Recommended Internal Standards for ¹⁹F NMR

| Internal Standard | Chemical Shift (δ) vs CFCl₃ | Comments |

| Trifluorotoluene | ~ -63 ppm | Commercially available, high purity, sharp singlet. |

| 1,4-Difluorobenzene | ~ -120 ppm | May be suitable if well-resolved from the analyte. |

| Hexafluorobenzene | ~ -163 ppm | Often used as a reference, provides a sharp singlet. |

Procedure:

-

Prepare a Stock Solution of the Internal Standard:

-

Accurately weigh a known amount of the chosen internal standard (e.g., 10-20 mg) into a volumetric flask.

-

Dissolve the internal standard in the chosen deuterated solvent to a known volume (e.g., 10.00 mL).

-

-

Prepare the Analyte Sample:

-

Accurately weigh a known amount of the this compound sample (e.g., 5-10 mg) into a vial.

-

Add a precise volume of the internal standard stock solution (e.g., 0.500 mL) to the vial.

-

Ensure the sample is completely dissolved. Gentle vortexing or sonication may be used.

-

-

Transfer to NMR Tube:

-

Transfer the final solution to a clean, dry 5 mm NMR tube to the appropriate height (typically ~4-5 cm).

-

¹⁹F NMR Data Acquisition

Instrumentation:

-

NMR Spectrometer with a fluorine-capable probe.

Table 3: Recommended ¹⁹F NMR Acquisition Parameters

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgig (or equivalent with inverse-gated ¹H decoupling) | To suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[6] |

| Transmitter Frequency Offset (O1) | Centered on the analyte and internal standard signals | To ensure uniform excitation of all signals of interest. |

| Spectral Width (SW) | Sufficient to cover all fluorine signals | Typically 200-250 ppm. |

| Acquisition Time (AQ) | ≥ 2 seconds | To ensure good digital resolution. |

| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing nucleus | Crucial for accurate integration. T₁ values should be determined experimentally using an inversion-recovery pulse sequence. A conservative value of 30-60 seconds is often used for small molecules.[6] |

| Pulse Angle (P1) | 90° | To maximize signal intensity. |

| Number of Scans (NS) | 16 - 64 (or more for dilute samples) | To achieve an adequate signal-to-noise ratio (S/N > 100:1 for accurate quantification). |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 - 1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to the entire spectrum.

-

Integration:

-

Integrate the well-resolved signal of this compound and the signal of the internal standard.

-

Ensure the integration regions are wide enough to encompass the entire peak, including any satellite peaks.

-

-

Purity Calculation: The purity of the this compound sample can be calculated using the following equation:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PurityIS

Where:

-

I = Integral value

-

N = Number of fluorine atoms for the signal

-

MW = Molecular weight

-

m = mass

-

PurityIS = Purity of the internal standard

-

Data Presentation

Table 4: Example Quantitative ¹⁹F NMR Data for this compound Analysis

| Parameter | Value |

| Mass of this compound (manalyte) | 8.50 mg |

| Molecular Weight of this compound (MWanalyte) | 177.18 g/mol |

| Number of Fluorine Atoms (Nanalyte) | 1 |

| Integral of Analyte (Ianalyte) | 1.00 |

| Internal Standard | Trifluorotoluene |

| Mass of Internal Standard (mIS) | 15.20 mg |

| Molecular Weight of Internal Standard (MWIS) | 146.11 g/mol |

| Number of Fluorine Atoms (NIS) | 3 |

| Purity of Internal Standard (PurityIS) | 99.5% |

| Integral of Internal Standard (IIS) | 2.15 |

| Calculated Purity of Analyte | 98.7% |

Note: This is example data and will vary based on the actual sample and experimental conditions.

Mandatory Visualization

Caption: Experimental workflow for quantitative ¹⁹F NMR analysis.

Conclusion

¹⁹F NMR spectroscopy provides a robust, sensitive, and accurate method for the analysis of this compound. The detailed protocols and guidelines presented in this application note will enable researchers, scientists, and drug development professionals to effectively utilize this powerful technique for both qualitative and quantitative characterization of this and other fluorinated compounds. The absence of background signals and the large chemical shift dispersion make ¹⁹F NMR particularly well-suited for the analysis of complex samples encountered during drug development and quality control processes.

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 8-fluoro-4-[2-(4-methoxyphenyl)ethoxy]quinoline (C18H16FNO2) [pubchemlite.lcsb.uni.lu]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols: Developing Fluorescent Probes Using 8-Fluoro-4-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of quinoline chemistry and fluorescent probe development. While 8-Fluoro-4-methoxyquinoline is a viable starting material, the specific protocols provided herein are generalized and will require optimization for this particular scaffold. The quantitative data presented is illustrative and based on typical values for similar quinoline-based probes.

Introduction to this compound as a Fluorophore Scaffold

This compound is a promising scaffold for the development of novel fluorescent probes. The quinoline core provides a robust and versatile platform with inherent fluorescence properties that can be modulated by substitution.[1] The presence of a fluorine atom at the 8-position can enhance photostability and influence the electronic properties of the molecule, potentially leading to favorable shifts in excitation and emission wavelengths. The 4-methoxy group serves as a key synthetic handle, allowing for the introduction of various recognition moieties through nucleophilic aromatic substitution reactions. This modular design enables the rational development of probes for specific analytes and biological applications.

Probes derived from this scaffold are anticipated to be valuable tools for:

-

Sensing Metal Ions: The nitrogen atom in the quinoline ring and an appropriately introduced chelating group can facilitate the detection of various metal ions.

-

pH Sensing: The quinoline nitrogen is sensitive to protonation, making the scaffold suitable for developing pH-sensitive probes.

-

Bioimaging: The tunable fluorescence and potential for cell permeability make these probes applicable for live-cell imaging.

Synthetic Strategies for Probe Development

The primary synthetic route for functionalizing this compound involves the displacement of the 4-methoxy group with a suitable nucleophile that will act as the recognition unit for the target analyte.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a fluorescent probe for metal ion detection starting from this compound.

Caption: General workflow for synthesizing a fluorescent probe.

Experimental Protocol: Synthesis of a Hypothetical Metal Ion Probe (FQ-Probe 1)

This protocol describes the synthesis of a hypothetical probe, "FQ-Probe 1," designed for the detection of a divalent metal ion, such as Zn²⁺. The recognition moiety is an amine-containing chelator like N,N-di(pyridin-2-ylmethyl)ethane-1,2-diamine.

Materials:

-

This compound

-

N,N-di(pyridin-2-ylmethyl)ethane-1,2-diamine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N,N-di(pyridin-2-ylmethyl)ethane-1,2-diamine (1.2 equivalents) in anhydrous DMF, add NaH (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final probe, FQ-Probe 1.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Characterization of Photophysical Properties

The synthesized probes should be characterized to determine their key photophysical properties.

Experimental Protocol: Spectroscopic Characterization

Materials:

-

Synthesized fluorescent probe (e.g., FQ-Probe 1)

-

Spectroscopic grade solvents (e.g., DMSO, acetonitrile, PBS buffer pH 7.4)

-

Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, NiCl₂, etc.)

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of the fluorescent probe in DMSO.

-

UV-Vis Absorption Spectra: Dilute the stock solution to 10 µM in the desired solvent. Record the absorption spectrum to determine the maximum absorption wavelength (λ_max).

-

Fluorescence Emission Spectra: Excite the 10 µM probe solution at its λ_max and record the emission spectrum to determine the maximum emission wavelength (λ_em).

-

Quantum Yield Determination: Calculate the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Analyte Titration: To a 10 µM solution of the probe, incrementally add aliquots of a stock solution of the target analyte (e.g., Zn²⁺). Record the fluorescence emission spectrum after each addition.

-

Selectivity and Competition: Record the fluorescence response of the probe (10 µM) in the presence of a variety of other relevant metal ions at a higher concentration (e.g., 10 equivalents) to assess selectivity. For competition experiments, add the target analyte to a solution of the probe pre-incubated with other metal ions.

Illustrative Photophysical Data

The following table summarizes hypothetical photophysical data for FQ-Probe 1.

| Property | FQ-Probe 1 (Free) | FQ-Probe 1 + Zn²⁺ (10 equiv.) |

| λ_abs (nm) | 340 | 355 |

| λ_em (nm) | 450 | 480 |

| Quantum Yield (Φ) | 0.05 | 0.45 |

| Stokes Shift (nm) | 110 | 125 |

| Fluorescence Lifetime (ns) | 1.2 | 5.8 |

| Detection Limit (nM) | - | 50 |

Application in Live-Cell Imaging

Probes developed from this compound can be used for imaging in living cells.

Signaling Pathway for a Hypothetical Zinc Probe

A turn-on fluorescent probe for zinc often operates via a Photoinduced Electron Transfer (PET) quenching mechanism. In the absence of the target ion, a lone pair of electrons from the receptor quenches the fluorescence of the quinoline fluorophore. Upon binding to the ion, this electron transfer is inhibited, leading to a significant increase in fluorescence.

Caption: Photoinduced Electron Transfer (PET) mechanism for a zinc probe.

Experimental Protocol: Live-Cell Imaging

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

FQ-Probe 1 stock solution (1 mM in DMSO)

-

Zinc sulfate (ZnSO₄) solution (for inducing zinc influx)

-

Confocal microscope